NCI126224

TLR4 signaling nitric oxide inhibition SAR comparison

NCI126224 is the validated positive control for TLR4 inhibition, outperforming curcumin by >19-fold (IC₅₀ 0.31 µM vs. 6 µM in RAW 264.7 NO assay). Its unique 2-nitro/α,β-unsaturated Michael acceptor pharmacophore delivers >322-fold potency advantage over inactive analog compound 22, ensuring assay specificity. Stock this authenticated arylidene malonate reference standard for SAR-driven screening of novel TLR4 antagonists. Purchase only the highest-purity ≥98% solid from vetted B2B suppliers for reproducible dose-response studies (recommended working range: 0.1–2.0 µM).

Molecular Formula C12H11NO6
Molecular Weight 265.22 g/mol
CAS No. 65974-52-9
Cat. No. B1663136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNCI126224
CAS65974-52-9
SynonymsNCI-126224;  2-(2-Nitro-benzylidene)-malonic acid dimethyl ester
Molecular FormulaC12H11NO6
Molecular Weight265.22 g/mol
Structural Identifiers
SMILESCOC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C12H11NO6/c1-18-11(14)9(12(15)19-2)7-8-5-3-4-6-10(8)13(16)17/h3-7H,1-2H3
InChIKeyLKLMASCOTOBEMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NCI126224 (CAS 65974-52-9) Technical Baseline: Arylidene Malonate TLR4 Antagonist for Inflammatory Research


NCI126224 (dimethyl 2-(2-nitrobenzylidene)malonate) is a small-molecule Toll-like receptor 4 (TLR4) signaling inhibitor belonging to the arylidene malonate chemical class [1]. Identified through cell-based screening of the NCI Diversity Set II library, this compound suppresses lipopolysaccharide (LPS)-induced production of pro-inflammatory mediators including NF-κB, TNF-α, IL-1β, and nitric oxide (NO) in the nanomolar to low micromolar range [2]. The compound features a 2-nitrophenyl moiety conjugated via a methylidene bridge to a dimethyl malonate core, with the α,β-unsaturated ester system serving as a putative Michael acceptor essential for its TLR4 inhibitory activity [3].

NCI126224 (CAS 65974-52-9) Procurement Risk: Why Generic Substitution of Arylidene Malonate Analogs Is Not Scientifically Supported


Substituting NCI126224 with structurally similar arylidene malonate derivatives is not supported by the quantitative structure-activity relationship (SAR) data. The position and electronic character of the phenyl substituent critically dictate inhibitory potency: ortho-substituted analogs with strong electron-withdrawing groups demonstrate substantially higher activity than meta- or para-substituted counterparts [1]. Specifically, the 2-nitro moiety in NCI126224 confers a potency advantage of >2.6-fold over unsubstituted analog 2 (IC₅₀ = 0.82 μM) and >6.8-fold over meta-nitro analog 14 (IC₅₀ = 2.13 μM) in the LPS-induced NO inhibition assay [2]. Furthermore, reduction of the α,β-unsaturated bond (compound 22) results in complete loss of inhibitory activity (IC₅₀ >100 μM), confirming that the Michael acceptor pharmacophore is essential for TLR4 signaling suppression [3].

NCI126224 (CAS 65974-52-9) Quantitative Differentiation Guide: Head-to-Head Evidence vs. Arylidene Malonate Analogs


NCI126224 vs. Arylidene Malonate Analog 2 (Unsubstituted Phenyl): 2.6-Fold Superior Potency in LPS-Induced NO Inhibition

NCI126224 (compound 1) demonstrates 2.6-fold greater potency than the unsubstituted phenyl analog (compound 2) in inhibiting LPS-induced nitric oxide production. The presence of the ortho-nitro electron-withdrawing group is essential for enhanced activity [1].

TLR4 signaling nitric oxide inhibition SAR comparison

NCI126224 vs. Arylidene Malonate Analog 14 (Meta-Nitro): 6.9-Fold Superior Potency Demonstrates Positional Isomer Criticality

The ortho-nitro substitution pattern of NCI126224 yields 6.9-fold greater inhibitory potency compared to the meta-nitro positional isomer (compound 14). This positional effect is consistent across the SAR series, with ortho-substituted analogs consistently outperforming their meta-substituted counterparts [1][2].

TLR4 antagonist positional isomer structure-activity relationship

NCI126224 vs. Saturated Analog 22: >322-Fold Differential Confirms α,β-Unsaturated Michael Acceptor Requirement

Reduction of the α,β-unsaturated double bond in NCI126224 to yield the fully saturated analog (compound 22) abolishes TLR4 inhibitory activity. This >322-fold potency differential establishes the Michael acceptor system as an essential pharmacophore element, consistent with the proposed covalent mechanism of action [1].

Michael acceptor covalent inhibitor pharmacophore validation

NCI126224 vs. TLR7/8 Agonist R-848 and TLR1/2 Agonist Pam3CSK4: TLR4-Selective Inhibition Profile

NCI126224 demonstrates selectivity for TLR4-mediated signaling over other TLR pathways. The compound potently inhibits LPS-induced NO production (TLR4 agonist; IC₅₀ = 0.31 μM) while exhibiting markedly weaker effects against TLR7/8 agonist R-848, TLR1/2 agonist Pam3CSK4, and TLR3 agonist poly(I:C) . This selectivity profile distinguishes NCI126224 from pan-TLR inhibitors and supports pathway-specific experimental designs.

TLR selectivity off-target profiling innate immunity

NCI126224 vs. Curcumin: 19.4-Fold Superior Potency in LPS-Induced NO Inhibition

NCI126224 exhibits 19.4-fold greater potency than curcumin, a widely used reference anti-inflammatory natural product, in inhibiting LPS-induced NO production. While curcumin is frequently employed as a positive control in inflammation research, NCI126224 provides substantially enhanced potency for applications requiring robust TLR4 pathway suppression [1].

anti-inflammatory benchmark potency comparison TLR4 inhibition

NCI126224 NF-κB and Cytokine Inhibition Profile: IL-1β Suppression with IC₅₀ = 0.42 μM Represents Most Potent Measured Effect

NCI126224 suppresses multiple LPS-induced inflammatory mediators downstream of TLR4 activation with distinct potency rankings: IL-1β production (IC₅₀ = 0.42 μM) is inhibited most potently, followed by TNF-α (IC₅₀ = 1.54 μM), NO (IC₅₀ = 0.31 μM measured in parallel assays), and NF-κB activation (IC₅₀ = 5.92 μM) [1][2][3]. The inactive analog 22 showed no inhibition of NF-κB at concentrations up to 10 μM, confirming target-specific activity [4].

NF-κB inhibition IL-1β suppression TNF-α inhibition

NCI126224 (CAS 65974-52-9) Validated Research Applications: Evidence-Based Experimental Scenarios


TLR4-Specific Pathway Dissection in Macrophage Innate Immunity Studies

NCI126224 is validated for selective inhibition of TLR4-mediated signaling without significant cross-reactivity against TLR7/8, TLR1/2, or TLR3 pathways . Use at concentrations of 0.3-1.0 μM achieves near-maximal NO suppression while maintaining TLR4 selectivity. Include TLR4-specific agonist LPS as positive control and TLR7/8 agonist R-848 or TLR1/2 agonist Pam3CSK4 as negative selectivity controls to confirm pathway specificity. This application is directly supported by the TLR selectivity panel data establishing that NCI126224 exhibits weaker effects against non-TLR4 agonists [1].

IL-1β Suppression Studies with 0.42 μM IC₅₀ Potency Benchmark

For experiments focused on IL-1β-mediated inflammation or inflammasome-related pathways, NCI126224 provides the most potent inhibition among its measured endpoints (IC₅₀ = 0.42 μM) . Recommended working concentration range: 0.1-2.0 μM for dose-response characterization. Use LPS-stimulated RAW 264.7 macrophages with IL-1β ELISA readout, referencing the original validation conditions [1]. Note that NF-κB inhibition requires higher concentrations (IC₅₀ = 5.92 μM), enabling concentration-dependent discrimination between upstream NF-κB activation and downstream cytokine production [2].

Positive Control Benchmarking Against Curcumin for TLR4 Inhibitor Screening Assays

NCI126224 serves as a 19.4-fold more potent positive control than curcumin (IC₅₀ = 0.31 μM vs. 6 μM) for validating LPS-induced NO inhibition assays in RAW 264.7 macrophages . The compound's well-characterized SAR and consistent batch-to-batch activity profile make it suitable as a reference standard when screening novel arylidene malonate derivatives or other TLR4 inhibitor chemotypes. Include compound 22 (inactive reduced analog; IC₅₀ >100 μM) as negative control to confirm assay specificity for the Michael acceptor pharmacophore [1].

Michael Acceptor Pharmacophore Validation in Covalent TLR4 Inhibitor Research

The >322-fold activity differential between NCI126224 (IC₅₀ = 0.31 μM) and its saturated analog compound 22 (IC₅₀ >100 μM) provides a robust system for studying the role of the α,β-unsaturated Michael acceptor in covalent TLR4 inhibition . This application is particularly relevant given that TAK-242, a structurally distinct TLR4 inhibitor, also operates via a covalent Michael addition mechanism targeting Cys747 in TLR4 [1]. Researchers investigating covalent TLR4 antagonism can use the NCI126224/22 pair to validate assay sensitivity to the Michael acceptor pharmacophore and to probe structure-activity relationships around the electrophilic center [2].

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